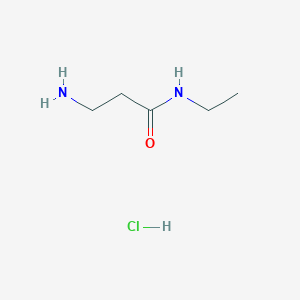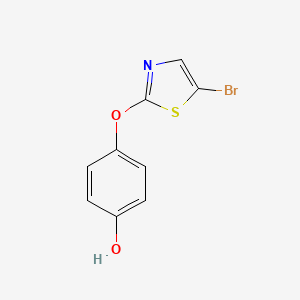
4-(5-Bromothiazol-2-yloxy)phenol
Übersicht
Beschreibung
4-(5-Bromothiazol-2-yloxy)phenol, also known as 5-bromo-2-hydroxybenzothiazole, is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is notable for its wide range of applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
The synthesis of 4-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of potassium carbonate in dimethylformamide (DMF). This mixture is heated in a microwave oven at 180°C. The organic phase is then washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on a silica gel column using ethyl acetate/hexane (1/2) as the eluent .
Analyse Chemischer Reaktionen
4-(5-Bromothiazol-2-yloxy)phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, particularly with halogens like bromine and chlorine.
Common reagents used in these reactions include bromine, chlorine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromothiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various drugs and pharmaceuticals.
Antifungal and Antibacterial Properties: The compound is known to possess antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.
Material Science:
Wirkmechanismus
The mechanism of action of 4-(5-Bromothiazol-2-yloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s antifungal and antibacterial properties are attributed to its ability to disrupt cellular processes in microorganisms, although the specific molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromothiazol-2-yloxy)phenol can be compared with other phenolic and thiazole-containing compounds. Similar compounds include:
5-Bromo-2-hydroxybenzothiazole: Shares structural similarities and is used in similar applications.
2,5-Dibromothiazole: Another thiazole derivative used in organic synthesis.
The uniqueness of this compound lies in its specific combination of a bromothiazole moiety with a phenolic group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQLDVRDGHJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699178 | |
| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904961-21-3 | |
| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


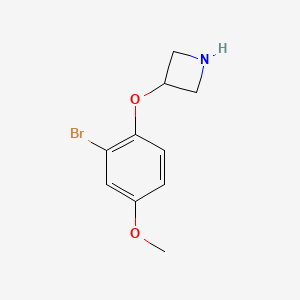
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
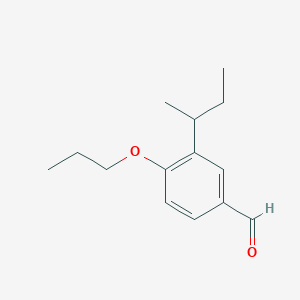

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
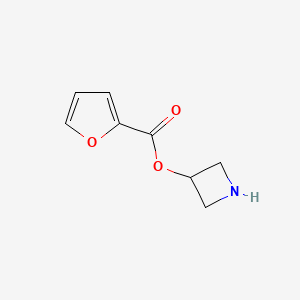
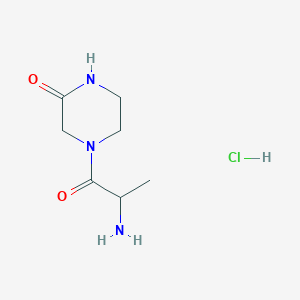
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
